molecular formula C10H14FNO2 B13056912 (1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL

Cat. No.: B13056912
M. Wt: 199.22 g/mol
InChI Key: IUCDDKLSPJFWKB-LHLIQPBNSA-N
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Description

(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a fluorine and methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL typically involves the stereoselective dihydroxylation of electron-rich alkenes. One method involves the use of TEMPO/IBX in trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to achieve high levels of diastereocontrol . The resulting diols can be selectively deprotected and functionalized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale stereoselective hydrogenation processes using chiral metal catalysts. These methods ensure the efficient and enantioselective synthesis of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, diphenyl diselenide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(2-fluoro-4-hydroxyphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

Uniqueness

(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. These substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI Key

IUCDDKLSPJFWKB-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=C(C=C1)OC)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)OC)F)N)O

Origin of Product

United States

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